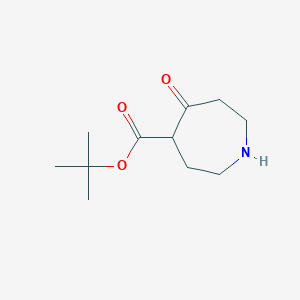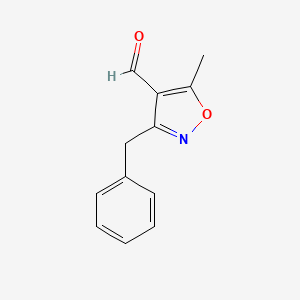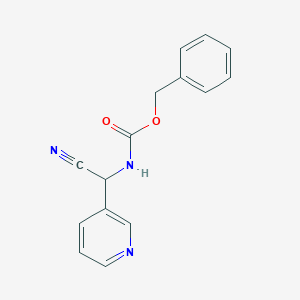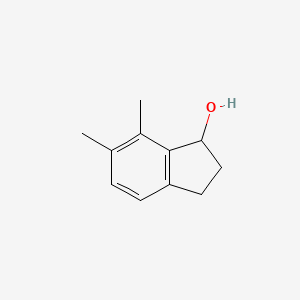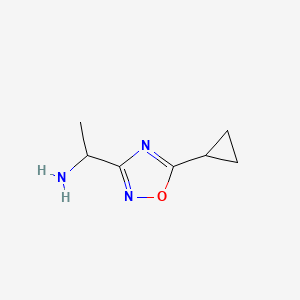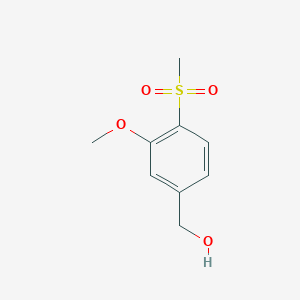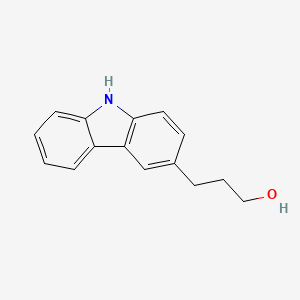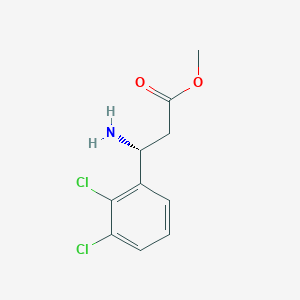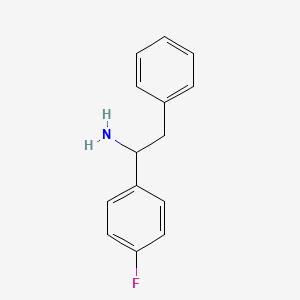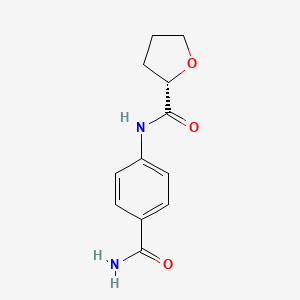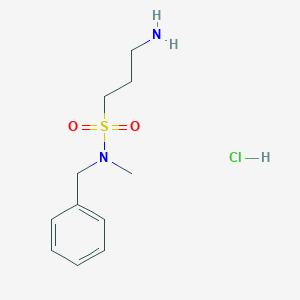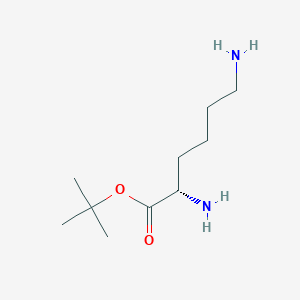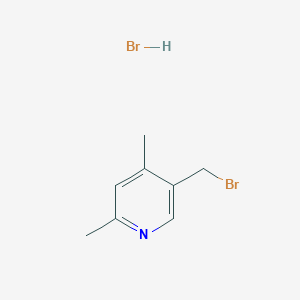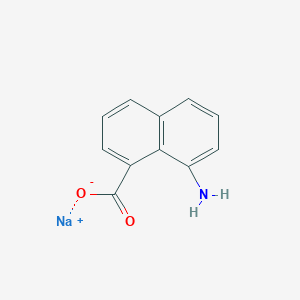
Sodium 8-aminonaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 8-aminonaphthalene-1-carboxylate is an organic compound with the molecular formula C11H8NNaO2 and a molecular weight of 209.18 g/mol . It is a sodium salt derivative of 8-aminonaphthalene-1-carboxylic acid. This compound is primarily used in scientific research due to its versatile properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 8-aminonaphthalene-1-carboxylate typically involves the neutralization of 8-aminonaphthalene-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide, forming the sodium salt .
Industrial Production Methods: Industrial production of this compound can be achieved through bulk manufacturing processes. These processes often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 8-aminonaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or sulfonated derivatives.
Applications De Recherche Scientifique
Sodium 8-aminonaphthalene-1-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in fluorescence labeling and imaging studies due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 8-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various proteins and enzymes, thereby modulating their activity. The carboxylate group can coordinate with metal ions, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
- Sodium naphthalene-1-carboxylate
- Sodium 2-aminonaphthalene-1-carboxylate
- Sodium 1-naphthylamine-4-sulfonate
Comparison: Sodium 8-aminonaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its fluorescent properties make it particularly valuable in biological and imaging applications .
Propriétés
Formule moléculaire |
C11H8NNaO2 |
|---|---|
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
sodium;8-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
YLELWFAWWRTGQQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


